Propanol, 2,2-bis(piperidinomethyl)-3-piperidino-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

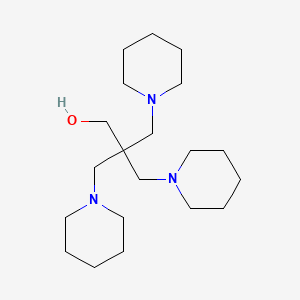

Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- is a complex organic compound characterized by the presence of multiple piperidine groups attached to a propanol backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- typically involves the reaction of piperidine with a suitable precursor, such as a halogenated propanol derivative. The reaction is often carried out under reflux conditions in the presence of a base to facilitate the nucleophilic substitution reaction. Common solvents used in this synthesis include benzene or toluene, and catalysts such as anhydrous ferrous sulfate can be employed to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to optimize the production process and reduce the reaction time.

Análisis De Reacciones Químicas

Types of Reactions

Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where the piperidine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in the presence of suitable solvents are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It is utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism by which Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- exerts its effects involves interaction with molecular targets such as enzymes and receptors. The piperidine groups play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparación Con Compuestos Similares

Similar Compounds

2,2-Bis(bromomethyl)-1,3-propanediol: A brominated flame retardant with similar structural features but different applications.

2,2-Bis(4-hydroxyphenyl)-1-propanol: A compound used in the production of plastics and resins.

Uniqueness

Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- is unique due to its multiple piperidine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Actividad Biológica

Propanol, 2,2-bis(piperidinomethyl)-3-piperidino- (CAS No. 102071-75-0) is a compound featuring multiple piperidine rings, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound consists of a propanol backbone with two piperidinomethyl groups and an additional piperidine ring. The structural complexity contributes to its interaction with various biological targets.

Antimicrobial Activity

Recent studies have shown that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against Mycobacterium tuberculosis (M. tuberculosis) strains, with minimum inhibitory concentrations (MICs) ranging from 0.5 to above 512 μg/mL. The most potent derivatives displayed MIC values as low as 2 μg/mL against resistant strains .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC against M. tuberculosis (μg/mL) | Activity Level |

|---|---|---|

| Compound A | 2 | High |

| Compound B | 4 | Moderate |

| Compound C | 16 | Low |

Anticonvulsant Activity

Piperidine derivatives have also been explored for their anticonvulsant properties. In a study involving various synthesized compounds, some exhibited protective effects in seizure models, indicating their potential as antiepileptic agents. For example, one compound showed an effective dose (ED50) of 40.96 mg/kg in protecting against seizures induced by pentylenetetrazole (PTZ) .

Table 2: Anticonvulsant Activity of Selected Compounds

| Compound | ED50 (mg/kg) | Protective Index |

|---|---|---|

| Compound D | 40.96 | 8.4 |

| Compound E | 85.16 | 4.0 |

Cytotoxicity and Selectivity

The cytotoxicity of these compounds has been assessed using cell lines such as HaCaT (human keratinocyte cell line). The selectivity index (SI), which is the ratio between the cytotoxic concentration (CC50) and the effective concentration (EC50), is crucial for determining the safety profile of these compounds. An SI greater than 1 indicates a favorable safety margin .

Table 3: Cytotoxicity Data

| Compound | CC50 (μg/mL) | EC50 (μg/mL) | SI (CC50/EC50) |

|---|---|---|---|

| Compound F | >100 | 12.5 | >8 |

| Compound G | >200 | 25 | >8 |

Case Studies

- Antitubercular Activity : A study evaluated various piperidine derivatives against M. tuberculosis strains, revealing that certain modifications significantly enhanced their activity compared to standard treatments .

- Anticonvulsant Screening : Another investigation focused on the synthesis of piperidine-based compounds and their evaluation in PTZ-induced seizure models, demonstrating promising anticonvulsant effects and establishing a basis for further development in epilepsy treatment .

Propiedades

Número CAS |

102071-75-0 |

|---|---|

Fórmula molecular |

C20H39N3O |

Peso molecular |

337.5 g/mol |

Nombre IUPAC |

3-piperidin-1-yl-2,2-bis(piperidin-1-ylmethyl)propan-1-ol |

InChI |

InChI=1S/C20H39N3O/c24-19-20(16-21-10-4-1-5-11-21,17-22-12-6-2-7-13-22)18-23-14-8-3-9-15-23/h24H,1-19H2 |

Clave InChI |

AEHVYNQIUPBRDI-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(CC1)CC(CN2CCCCC2)(CN3CCCCC3)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.